molecular formula C13H10BrNO4 B2369434 Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-22-2

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2369434
CAS No.: 308296-22-2
M. Wt: 324.13
InChI Key: MRYUZZFYXMFWHY-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a cyanomethoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanomethoxy reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used .

Scientific Research Applications

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the bromine atom and cyanomethoxy group allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

IUPAC Name

methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-7-12(13(16)17-2)8-5-11(18-4-3-15)9(14)6-10(8)19-7/h5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYUZZFYXMFWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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